2-[(1-Methoxypropan-2-yl)amino]butan-1-ol
CAS No.:
Cat. No.: VC17686732
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol -](/images/structure/VC17686732.png)
Specification
Molecular Formula | C8H19NO2 |
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Molecular Weight | 161.24 g/mol |
IUPAC Name | 2-(1-methoxypropan-2-ylamino)butan-1-ol |
Standard InChI | InChI=1S/C8H19NO2/c1-4-8(5-10)9-7(2)6-11-3/h7-10H,4-6H2,1-3H3 |
Standard InChI Key | PNXKGROUEKNKLB-UHFFFAOYSA-N |
Canonical SMILES | CCC(CO)NC(C)COC |
Introduction
Structural Identification and Nomenclature
Molecular Formula and Systematic Naming
The compound’s systematic IUPAC name, 2-[(1-methoxypropan-2-yl)amino]butan-1-ol, reflects its branched structure:
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A butan-1-ol backbone (four-carbon chain with a hydroxyl group at position 1).
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A (1-methoxypropan-2-yl)amino substituent at position 2 of the butanol chain.
The molecular formula is C₈H₁₉NO₂, with a molar mass of 161.24 g/mol. Key functional groups include:
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Primary alcohol (–OH).
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Secondary amine (–NH–).
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Methoxy ether (–OCH₃).
Stereochemical Considerations
The presence of chiral centers at the propan-2-yl (methoxy-bearing carbon) and butan-1-ol (position 2) positions introduces stereoisomerism. Enantiomeric purity is critical for biological activity, as seen in analogous compounds like (S)-2-amino-1-propanol, where stereochemistry influences receptor binding .
Synthetic Routes and Optimization
Precursor-Based Synthesis
A plausible route involves the reaction of 1-methoxypropan-2-amine with 2-bromobutan-1-ol under nucleophilic substitution conditions. This method mirrors the synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine via hydrochloric acid-mediated cleavage :
For 2-[(1-methoxypropan-2-yl)amino]butan-1-ol, the reaction could proceed as:
Reaction Optimization
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
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Temperature: 60–80°C to balance reaction rate and side-product formation.
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Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields .
Reductive Amination
Condensation of 1-methoxypropan-2-one with 2-aminobutan-1-ol in the presence of a reducing agent (e.g., NaBH₃CN):
Hydrothermal Autoclave Synthesis
High-pressure conditions (3–45 bar) in an autoclave, as demonstrated for related amino alcohols, could enhance reaction efficiency .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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δ 1.2–1.5 ppm (m, CH₂ and CH₃ groups).
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δ 3.3–3.5 ppm (s, OCH₃).
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δ 3.6–3.8 ppm (m, –CH₂OH).
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IR: Peaks at ~3300 cm⁻¹ (–OH/NH), 1100 cm⁻¹ (C–O–C).
Biological and Industrial Applications
Material Science Applications
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Surfactants: Amphiphilic structure enables use in emulsifiers.
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Polymer Additives: Enhances flexibility in polyurethanes.
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